molecular formula C9H11N3O4 B14878726 2,4-Dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

2,4-Dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14878726
M. Wt: 225.20 g/mol
InChI Key: WNEJHVOTCBCNLW-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrrolidine ring with a tetrahydropyrimidine core, making it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the reaction of 5-aminouracil with chloroacetyl chloride or 2-chloropropanoyl chloride in the presence of a base such as sodium hydroxide at low temperatures (0°C) . This reaction yields the desired compound in moderate to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

2,4-Dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit enzymes involved in DNA repair, such as poly(ADP-ribose) glycohydrolase (PARG), by binding to the active site and preventing substrate access . This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid stands out due to its unique combination of a pyrrolidine ring and a tetrahydropyrimidine core. This structural motif provides a versatile scaffold for the development of new molecules with diverse biological activities, making it a valuable compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

2,4-dioxo-1-pyrrolidin-3-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H11N3O4/c13-7-6(8(14)15)4-12(9(16)11-7)5-1-2-10-3-5/h4-5,10H,1-3H2,(H,14,15)(H,11,13,16)

InChI Key

WNEJHVOTCBCNLW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C=C(C(=O)NC2=O)C(=O)O

Origin of Product

United States

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